molecular formula C22H14BrClN2 B15246329 2-(3-Bromo-5-chlorophenyl)-4,6-diphenylpyrimidine

2-(3-Bromo-5-chlorophenyl)-4,6-diphenylpyrimidine

Cat. No.: B15246329
M. Wt: 421.7 g/mol
InChI Key: WKLCOLQNFQFUTM-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chlorophenyl)-4,6-diphenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C21H13BrClN3. It is known for its unique structural properties, which make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chlorophenyl)-4,6-diphenylpyrimidine typically involves the reaction of 3-bromo-5-chlorobenzaldehyde with benzamidine hydrochloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chlorophenyl)-4,6-diphenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-(3-Bromo-5-chlorophenyl)-4,6-diphenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chlorophenyl)-4,6-diphenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
  • 2-(3-Bromo-5-chlorophenyl)-4,6-diphenylpyridine
  • 2-(3-Bromo-5-chlorophenyl)-4,6-diphenylbenzene

Uniqueness

2-(3-Bromo-5-chlorophenyl)-4,6-diphenylpyrimidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrimidine ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C22H14BrClN2

Molecular Weight

421.7 g/mol

IUPAC Name

2-(3-bromo-5-chlorophenyl)-4,6-diphenylpyrimidine

InChI

InChI=1S/C22H14BrClN2/c23-18-11-17(12-19(24)13-18)22-25-20(15-7-3-1-4-8-15)14-21(26-22)16-9-5-2-6-10-16/h1-14H

InChI Key

WKLCOLQNFQFUTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC(=CC(=C3)Br)Cl)C4=CC=CC=C4

Origin of Product

United States

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